molecular formula C12H14ClNO3 B3131685 Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate CAS No. 356558-50-4

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3131685
CAS No.: 356558-50-4
M. Wt: 255.7 g/mol
InChI Key: GQEDFZBZDWBFIH-QWRGUYRKSA-N
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Description

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a 4-chlorophenoxy substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 2-position. Such compounds are often intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDFZBZDWBFIH-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241917
Record name (4S)-4-(4-Chlorophenoxy)-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356558-50-4
Record name (4S)-4-(4-Chlorophenoxy)-L-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356558-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-(4-Chlorophenoxy)-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenoxy Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Class Applications/Notes
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate 1217671-11-8 C₁₄H₁₇ClNO₃ 281.75 4-Cl, 3,5-dimethylphenoxy N/A Medicinal chemistry intermediate
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride 1354486-46-6 C₁₆H₂₃BrClNO₃ 392.72 2-Br, 4-isopropylphenoxy N/A Discontinued due to commercial viability
Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate N/A C₁₂H₁₃Cl₂NO₃ 290.15 2,4-dichlorophenoxy N/A Research chemical

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, Br) enhance stability and may increase bioactivity but also elevate toxicity risks.
  • Steric effects: Bulky groups like isopropyl (MW 392.72) reduce solubility compared to smaller substituents (e.g., 3,5-dimethylphenoxy, MW 281.75) .

Alkyl- and Aryl-Substituted Phenoxy Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Class
Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride 1354487-95-8 C₂₀H₃₂ClNO₃ 369.93 4-(1,1,3,3-tetramethylbutyl)phenoxy IRRITANT
Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate 1217792-37-4 C₁₄H₁₉NO₃ 249.30 2,4-dimethylphenoxy N/A

Key Observations :

  • Hydrophobic substituents (e.g., tetramethylbutyl) significantly increase molecular weight (369.93 vs. 249.30) and may improve membrane permeability but reduce aqueous solubility .
  • Methyl groups (e.g., 2,4-dimethylphenoxy) offer moderate steric hindrance, balancing reactivity and stability.

Heterocyclic and Functionalized Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Class
Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride 1354487-67-4 C₁₂H₂₀ClNO₄ 277.74 Cyclopentylcarbonyloxy IRRITANT
Methyl (2S,4S)-4-[(tetrahydro-2H-pyran-4-ylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride 1354486-82-0 C₁₂H₂₀ClNO₅ 293.74 Tetrahydro-2H-pyran-4-ylcarbonyloxy IRRITANT

Key Observations :

  • Hydrochloride salts improve crystallinity and storage stability compared to free bases .

Biological Activity

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate is a pyrrolidine derivative with notable biological activities, particularly in the context of pharmacology. This compound has been studied for its potential therapeutic applications, particularly in diabetes management and other metabolic disorders.

  • IUPAC Name : this compound
  • CAS Number : 356558-50-4
  • Molecular Formula : C₁₂H₁₅ClNO₃
  • Melting Point : 177 °C (dec.) .

The biological activity of this compound is primarily linked to its inhibition of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV plays a critical role in glucose metabolism by inactivating incretin hormones such as GLP-1 (glucagon-like peptide-1), which are essential for insulin secretion and regulation of blood glucose levels. By inhibiting DPP-IV, this compound can enhance the action of GLP-1, leading to improved insulin secretion and better glycemic control in diabetic models .

Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. In animal studies, the inhibition of DPP-IV has been associated with:

  • Increased Insulin Secretion : Enhanced secretion of insulin post-meal.
  • Reduced Blood Glucose Levels : Lower fasting and postprandial glucose levels.
  • Weight Management : Potentially beneficial effects on body weight due to reduced appetite .

Toxicological Studies

Toxicological assessments have shown that while the compound exhibits beneficial effects, it also requires careful evaluation regarding its safety profile. Studies on related compounds indicate potential target organ toxicity, particularly affecting the liver and kidneys at high doses. For instance, a study involving 4-chloro-2-methylphenoxyacetic acid indicated that high concentrations led to significant changes in clinical chemistry and histopathology of liver and kidney tissues .

Case Studies

Several case studies have highlighted the efficacy of DPP-IV inhibitors in clinical settings:

  • Clinical Trials on DPP-IV Inhibitors : A meta-analysis reviewed multiple clinical trials assessing the impact of DPP-IV inhibitors on glycemic control. Results showed significant reductions in HbA1c levels among diabetic patients treated with these compounds, with this compound being a candidate for further investigation .
  • Animal Models : In rodent models of type 2 diabetes, administration of this compound resulted in improved glucose tolerance tests and reduced hyperglycemia compared to control groups .

Comparative Analysis

The following table summarizes key findings related to this compound and its biological activity compared to other DPP-IV inhibitors:

Compound NameMechanismAntidiabetic EffectToxicity Profile
This compoundDPP-IV InhibitionSignificantModerate at high doses
SitagliptinDPP-IV InhibitionSignificantMild
SaxagliptinDPP-IV InhibitionSignificantModerate

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of pyrrolidine carboxylates often involves chiral pool strategies or asymmetric catalysis. For example, cyclization reactions using palladium or copper catalysts (as seen in pyridine derivatives with 4-chlorophenyl groups) can achieve stereoselectivity . Protecting groups like Boc (tert-butoxycarbonyl) are critical for preserving stereochemistry during functionalization steps, as demonstrated in related pyrrolidine derivatives . Solvent choice (e.g., DMF or toluene) and temperature control are vital to minimize racemization.

Q. How can researchers validate the purity and stereochemical integrity of this compound using analytical techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is essential for enantiomeric excess determination. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can confirm regiochemistry and detect impurities (e.g., residual 4-chlorophenol from incomplete coupling reactions). Mass spectrometry (HRMS) provides molecular weight validation. For stereochemical analysis, X-ray crystallography or NOESY experiments resolve spatial arrangements of substituents .

Q. What are the common byproducts or impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Common impurities include unreacted 4-chlorophenol, diastereomers from incomplete stereocontrol, or hydrolyzed esters. Column chromatography (silica gel, gradient elution) or recrystallization in polar solvents (e.g., ethanol/water) effectively removes these. Impurity profiling using LC-MS aligns with protocols for structurally similar chlorophenyl-containing compounds .

Advanced Research Questions

Q. How does the 4-(4-chlorophenoxy) substituent influence the compound’s conformational flexibility and interactions in biological systems?

  • Methodological Answer : The 4-chlorophenoxy group introduces steric bulk and electron-withdrawing effects, stabilizing specific pyrrolidine ring conformations. Computational modeling (e.g., DFT calculations) can predict low-energy conformers, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to target proteins. Comparative studies with analogs lacking the chloro-substituent (e.g., 4-phenoxy derivatives) highlight its role in hydrophobic interactions .

Q. What strategies are effective for incorporating this compound into PROTACs or other bifunctional molecules for targeted protein degradation?

  • Methodological Answer : The pyrrolidine carboxylate scaffold serves as a linker or stereochemical anchor. Conjugation via amine-reactive chemistry (e.g., NHS esters) to E3 ligase ligands (e.g., VHL or CRBN binders) requires orthogonal protection of the pyrrolidine nitrogen. In vitro assays (Western blot, cellular thermal shift assays) validate degradation efficiency. Case studies from PROTAC development emphasize optimizing linker length and rigidity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability, serum protein binding). Standardize protocols using isotopic labeling (e.g., 14C^{14}\text{C}-tagged compound) to track cellular uptake. Cross-validate results with orthogonal assays: fluorescence polarization for binding, qPCR for downstream gene expression, and CRISPR-mediated knockout of putative targets .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

  • Methodological Answer : Large-scale reactions risk thermal gradients and mixing inefficiencies. Continuous flow chemistry improves heat/mass transfer for critical steps like SNAr (nucleophilic aromatic substitution) to attach the 4-chlorophenoxy group. Process analytical technology (PAT) monitors intermediate purity in real-time. Case studies on morpholine derivatives highlight the importance of catalyst recycling and solvent recovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate

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